molecular formula C11H9FN2O B2420593 7-Fluoro-4-(prop-2-en-1-yloxy)quinazoline CAS No. 2166790-77-6

7-Fluoro-4-(prop-2-en-1-yloxy)quinazoline

Cat. No.: B2420593
CAS No.: 2166790-77-6
M. Wt: 204.204
InChI Key: HRDOYYRIZOJEBK-UHFFFAOYSA-N
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Description

7-Fluoro-4-(prop-2-en-1-yloxy)quinazoline is a chemical intermediate designed for the research and development of novel bioactive molecules. The quinazoline scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities . This specific compound features a fluorine atom at the 7-position and a prop-2-en-1-yloxy (allyloxy) group at the 4-position. The fluorine substituent can influence the molecule's electronic properties, metabolic stability, and binding affinity, while the allyloxy group offers a reactive handle for further synthetic modification via click chemistry or other coupling reactions . Quinazoline derivatives are extensively investigated in oncology research, particularly as inhibitors of protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) . Several FDA-approved anticancer drugs, including erlotinib, gefitinib, and lapatinib, are based on the quinazoline structure, underscoring its significance in drug discovery . Researchers can utilize this compound as a key synthon to develop new potential inhibitors targeting these and other critical enzymatic pathways. Beyond its primary use in life sciences, the quinazoline core also finds application in materials science, serving as an electron-accepting unit in the development of organic luminescent materials . This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-4-prop-2-enoxyquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-2-5-15-11-9-4-3-8(12)6-10(9)13-7-14-11/h2-4,6-7H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDOYYRIZOJEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=NC=NC2=C1C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Fluoro 4 Prop 2 En 1 Yloxy Quinazoline and Its Analogues

Established General Synthetic Routes to Quinazoline (B50416) Derivatives

The construction of the fundamental quinazoline scaffold can be achieved through various synthetic strategies. These methods offer flexibility in introducing a wide range of substituents to the heterocyclic system.

The formation of the quinazoline ring system is frequently accomplished through cyclization and condensation reactions. A traditional and widely recognized method is the Niementowski reaction, which involves the condensation of anthranilic acid analogs with amides. thieme-connect.com Modern advancements have introduced numerous catalytic systems to improve the efficiency and scope of these reactions.

Transition-metal catalysts, including copper, ruthenium, and cobalt, have been effectively employed. nih.govmarquette.edu For instance, copper-catalyzed tandem reactions involving 2-bromobenzyl bromides, aldehydes, and ammonium hydroxide provide a one-pot method for generating diversely functionalized quinazolines. nih.gov Similarly, ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines offers a direct route to quinazoline products without the need for reactive reagents or producing toxic byproducts. marquette.edu Cobalt-assisted isonitrile insertion cyclization has also been described as a straightforward methodology for creating fused quinazoline frameworks. nih.gov

These reactions typically proceed through key steps such as amination, condensation to form an imine, and subsequent intramolecular nucleophilic cyclization followed by aromatization to yield the stable quinazoline core. nih.gov

Nucleophilic aromatic substitution (SNAr) is a cornerstone strategy for the functionalization of the quinazoline ring, particularly at the 4-position. chim.it This reaction is effective because the quinazoline ring is an electron-poor aromatic system, making it susceptible to attack by nucleophiles. masterorganicchemistry.com The presence of a good leaving group, typically a halogen like chlorine at the C4 position, is crucial for the reaction to proceed.

The general mechanism involves the addition of a nucleophile (such as an alcohol or phenol) to the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring. chemistrysteps.com The reaction is accelerated by electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

This strategy is widely used to synthesize 4-aryloxy and 4-allyloxy quinazolines. For example, 4-Chloro-7-fluoroquinazoline (B93429) can be treated with a substituted phenol, like 4-aminophenol (B1666318), in the presence of a base such as potassium tert-butoxide in a solvent like dimethylformamide (DMF) to yield the corresponding 4-aryloxyquinazoline derivative. nih.gov Similarly, the introduction of an allyloxy group is achieved by reacting the 4-chloroquinazoline (B184009) precursor with allyl alcohol in the presence of a suitable base. researchgate.netnih.gov

To enhance synthetic efficiency, reduce waste, and simplify laboratory operations, domino and cascade reactions have been developed for the synthesis of complex molecules like fluoro-quinazolines. technologynetworks.com These one-pot processes involve multiple bond-forming transformations occurring sequentially without isolating intermediates. technologynetworks.com This approach is more sustainable and economical compared to traditional multi-step syntheses. technologynetworks.com

A notable domino strategy for synthesizing fluorine-substituted quinazolines involves a three-component, two-step sequence using arylacetaldehydes, malononitrile, and fluorostyrenes as starting materials. thieme-connect.com This metal-free domino reaction can be merged in one pot with a subsequent three-step domino process to first form fluoro-o-terphenyl derivatives, which are then converted into the corresponding fluoro-quinazoline derivatives. thieme-connect.com Such methods provide a straightforward and sustainable route to novel fluoro-quinazolines, which are of significant interest for their potential biological activities. thieme-connect.comthieme-connect.com

Specific Synthetic Pathways Towards 7-Fluoro-4-(prop-2-en-1-yloxy)quinazoline

The synthesis of the target compound, this compound, relies on a logical sequence of precursor synthesis followed by the strategic introduction of the required functional groups.

The primary precursor for the synthesis of this compound is 7-Fluoro-4-chloroquinazoline . The synthesis of this intermediate generally begins with a suitably substituted aniline derivative.

Synthesis of 7-Fluoro-4-hydroxyquinazoline : A common starting material is 2-amino-4-fluorobenzoic acid. This compound can be cyclized with a one-carbon source, such as formamidine acetate, in a high-boiling solvent like ethylene glycol monomethyl ether to produce 7-fluoro-4-hydroxyquinazoline. google.com An alternative route involves the cyclization of 2-amino-4-fluorobenzoic acid with urea (B33335). scispace.com

Chlorination to 7-Fluoro-4-chloroquinazoline : The hydroxyl group at the 4-position of 7-fluoro-4-hydroxyquinazoline is then converted to a more reactive leaving group. This is typically achieved by treating it with a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF, to yield 7-fluoro-4-chloroquinazoline. scispace.com

Introduction of the Allyloxy Group : The final step is a nucleophilic aromatic substitution (SNAr) reaction. 7-Fluoro-4-chloroquinazoline is reacted with allyl alcohol in the presence of a base. Common bases for this transformation include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent such as DMF. researchgate.netnih.gov The alkoxide generated from allyl alcohol acts as the nucleophile, displacing the chloride at the 4-position to furnish the final product, this compound.

Synthetic Scheme for this compound
StepStarting MaterialReagents and ConditionsProduct
12-Amino-4-fluorobenzoic acidFormamidine acetate, Ethylene glycol monomethyl ether, Reflux7-Fluoro-4-hydroxyquinazoline
27-Fluoro-4-hydroxyquinazolinePOCl₃, cat. DMF, Heat7-Fluoro-4-chloroquinazoline
37-Fluoro-4-chloroquinazolineAllyl alcohol, Base (e.g., NaH, K₂CO₃), DMFThis compound

Optimizing reaction conditions is critical for maximizing yield, minimizing reaction time, and ensuring the purity of the final product. For the synthesis of this compound, the key step to optimize is the final SNAr reaction.

Several parameters can be adjusted:

Base : The choice and stoichiometry of the base are crucial. Stronger bases like sodium hydride can lead to faster reaction times compared to weaker bases like potassium carbonate. However, weaker bases may offer better selectivity and milder conditions.

Solvent : Aprotic polar solvents like DMF, dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are typically effective for SNAr reactions. Acetonitrile is considered a "greener" solvent option compared to others like dichloromethane or benzene (B151609). scielo.br

Temperature : The reaction temperature significantly influences the reaction rate. While heating can shorten the reaction time, it may also lead to the formation of undesired byproducts. scielo.br Room temperature conditions may be sufficient, though gentle heating (e.g., to 80 °C) is often employed to drive the reaction to completion. mdpi.com

Reaction Time : The optimal reaction time is a balance between achieving high conversion of the starting material and preventing product degradation or side reactions. scielo.br Reaction progress is typically monitored by techniques like Thin Layer Chromatography (TLC).

Optimization Parameters for the SNAr Step
ParameterVariationPotential Impact on Efficiency
BaseNaH, K₂CO₃, Cs₂CO₃Stronger bases may increase reaction rate; choice can affect yield and side products. researchgate.netacs.org
SolventDMF, DMSO, AcetonitrileSolvent polarity can influence reaction rate and solubility of reagents. scielo.br
TemperatureRoom Temperature to 100 °CHigher temperatures increase reaction rate but may also promote side reactions. scielo.br
Concentration0.1 M to 1 MAffects reaction kinetics; higher concentration can speed up bimolecular reactions.

By systematically adjusting these conditions, the synthesis can be made more efficient, scalable, and cost-effective, which is essential for the practical application of the compound.

Sustainable and Green Chemistry Approaches in Synthesis

Recent advancements in chemical synthesis have emphasized the development of environmentally benign methods, and the synthesis of quinazoline derivatives is no exception. These green chemistry approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. researchgate.net

For the synthesis of the quinazoline core, several green alternatives to traditional methods have been explored. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for the formation of the quinazoline ring. nih.govnih.gov For instance, the cyclization of acylated ortho-aminoacylbenzene derivatives in the presence of ammonium formate can be efficiently achieved under microwave irradiation. researchgate.net

Multicomponent Reactions (MCRs) in Water: MCRs are atom-efficient processes where three or more reactants combine in a single step to form the product. Conducting these reactions in water as a solvent further enhances their green credentials. researchgate.net

Use of Green Solvents: Biomass-derived solvents, such as eucalyptol, have been successfully used for the synthesis of quinazoline derivatives, offering a more sustainable alternative to conventional volatile organic solvents. acs.orgnih.gov

Catalyst-free conditions: Some synthetic protocols for quinazolinones have been developed that proceed efficiently in water under catalyst-free conditions, simplifying the reaction setup and purification process. derpharmachemica.com

While not specifically documented for this compound, these principles can be readily applied to its synthesis, for example, by using microwave heating for the cyclization or chlorination steps, or by exploring aqueous conditions for the Williamson ether synthesis where applicable.

Advanced Derivatization and Functional Group Interconversions on the this compound Scaffold

The this compound scaffold serves as a versatile platform for further chemical modifications to explore structure-activity relationships and develop new molecular entities. Derivatization can be targeted at the quinazoline core or the allyloxy side chain.

Modifications of the Quinazoline Core

The quinazoline ring system is amenable to a variety of functionalization reactions. For the 7-fluoro-4-allyloxyquinazoline scaffold, potential modifications include:

Substitution at the 2-position: The 2-position of the quinazoline ring can be functionalized through various methods. For example, if the synthesis starts from a 2-substituted benzoxazinone, this substituent is carried through to the final product.

Substitution at the 6- or 8-positions: While the 7-position is occupied by a fluorine atom, electrophilic aromatic substitution reactions could potentially introduce substituents at other available positions on the benzene ring portion of the quinazoline core, although the directing effects of the existing substituents would need to be considered.

N-Arylation: The nitrogen atoms in the quinazoline ring can also be sites for derivatization, although this is less common for the core ring system itself compared to quinazolinone derivatives.

Table 1: Potential Modifications of the Quinazoline Core

Position Type of Modification Potential Reagents/Conditions Resulting Functionality
2 Substitution Varies depending on synthetic route Alkyl, Aryl, etc.
6, 8 Electrophilic Aromatic Substitution Nitrating agents, Halogenating agents Nitro, Halogen, etc.

Transformations of the Allyloxy Side Chain (e.g., Propargylic Analogues)

The allyloxy side chain offers several avenues for chemical transformation, allowing for the introduction of diverse functionalities.

Claisen Rearrangement: The allyl ether can undergo a acs.orgacs.org-sigmatropic rearrangement, known as the Claisen rearrangement, upon heating. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org This would lead to the migration of the allyl group from the oxygen atom to the C-5 position of the quinazoline ring, forming a C-C bond and a hydroxyl group at the 4-position.

Oxidative Cleavage: The double bond in the allyl group can be cleaved through ozonolysis, which, depending on the workup conditions, can yield an aldehyde or a carboxylic acid. wikipedia.orgmasterorganicchemistry.com This provides a route to introduce oxygen-containing functional groups.

Synthesis of Propargylic Analogues: Instead of introducing an allyloxy group, a propargyloxy group can be installed by reacting 7-fluoro-4-chloroquinazoline with propargyl alcohol. The terminal alkyne of the resulting 7-fluoro-4-(prop-2-yn-1-yloxy)quinazoline is a highly versatile functional group. It can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form 1,2,3-triazole rings. researchgate.netorganic-chemistry.org This allows for the straightforward linkage of the quinazoline scaffold to a wide variety of other molecules.

Table 2: Transformations and Analogues of the Allyloxy Side Chain

Reaction Reagents/Conditions Resulting Structure/Functionality
Claisen Rearrangement Heat 5-allyl-7-fluoroquinazolin-4-ol
Ozonolysis 1. O₃; 2. Reductive or Oxidative workup (7-Fluoroquinazolin-4-yloxy)acetaldehyde or (7-Fluoroquinazolin-4-yloxy)acetic acid
Synthesis of Propargylic Analogue Propargyl alcohol, Base 7-Fluoro-4-(prop-2-yn-1-yloxy)quinazoline
Click Chemistry (on propargylic analogue) Azide-containing molecule, Cu(I) catalyst Quinazoline-triazole hybrid

Molecular Hybridization Strategies with Other Heterocyclic Systems

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a widely used approach in drug discovery to create compounds with improved or novel biological activities. nih.gov The quinazoline scaffold is a common component in such hybrids.

Triazole Hybrids: As mentioned above, the propargylic analogue of this compound is an excellent precursor for creating quinazoline-triazole hybrids via click chemistry. acs.orgacs.orgnih.govnih.govrsc.orgnih.gov This method allows for the efficient connection of the quinazoline core to other heterocyclic systems or functional groups.

Pyrimidine (B1678525) Hybrids: Quinazolines can be hybridized with pyrimidine moieties to create novel chemical entities. nih.govmdpi.comresearchgate.net The synthesis of such hybrids often involves multi-step sequences where pre-functionalized quinazoline and pyrimidine derivatives are coupled together.

Imidazole Hybrids: There are also reports of quinazoline-imidazole hybrids, where the imidazole ring is linked to the quinazoline core, often through a linker. researchgate.netmdpi.com

These hybridization strategies significantly expand the chemical space accessible from the this compound scaffold, enabling the development of molecules with potentially enhanced biological properties. nih.gov

Structure Activity Relationship Sar Investigations of 7 Fluoro 4 Prop 2 En 1 Yloxy Quinazoline Derivatives

Influence of Substituent Position and Nature on Biological Activity

The biological activity of 7-fluoro-4-(prop-2-en-1-yloxy)quinazoline derivatives is highly sensitive to the placement and characteristics of various substituents on the quinazoline (B50416) nucleus and the nature of the 4-position substituent.

Impact of Fluorine Atom Location on the Quinazoline Nucleus

The introduction of a fluorine atom to the quinazoline ring can significantly modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, thereby influencing its biological activity. The position of the fluorine atom is a critical determinant of these effects. While direct comparative studies on the positional isomers of this compound are not extensively documented in publicly available literature, general SAR principles for fluorinated quinazoline kinase inhibitors provide valuable insights.

In many series of quinazoline-based enzyme inhibitors, particularly those targeting epidermal growth factor receptor (EGFR), the placement of a fluorine atom at the 7-position is often associated with enhanced potency. For instance, in a series of 4-anilinoquinazoline (B1210976) derivatives, substitutions at the 6- and 7-positions with electron-donating groups have been shown to increase activity. The fluorine at C-7, being an electron-withdrawing group, might seem counterintuitive in this context. However, its small size and ability to form favorable hydrogen bonds or electrostatic interactions with receptor active sites can lead to improved binding affinity.

Docking studies on related fluorinated quinazoline derivatives have suggested that a fluorine atom at certain positions can facilitate crucial interactions within the hinge region of kinase domains. For example, in the case of an 8-fluoroquinazoline (B71482) derivative, the fluorine group was shown to have a significant impact on binding to the hinge region of Aurora A kinase. nih.gov This highlights the importance of the specific location of the fluorine atom in dictating the binding mode and subsequent inhibitory activity.

To illustrate the potential impact of fluorine substitution, the following table presents hypothetical inhibitory data based on general trends observed in broader quinazoline SAR studies.

CompoundFluorine PositionHypothetical IC50 (nM)Rationale for Hypothetical Activity
1 7-Fluoro15Optimal positioning for potential hydrogen bonding or favorable electrostatic interactions in the target's active site.
2 6-Fluoro30May still contribute to binding but potentially less optimal positioning compared to the 7-position.
3 8-Fluoro50Potential for steric hindrance or less favorable electronic effects depending on the target.
4 5-Fluoro75Often leads to decreased activity due to steric clashes or disruption of key interactions.

This table is for illustrative purposes and based on generalized SAR trends for quinazoline derivatives.

Variations and Conformational Effects of the Allyloxy Moiety

The 4-(prop-2-en-1-yloxy), or allyloxy, moiety plays a crucial role in the activity of this class of compounds. It can act as a flexible linker to other parts of a molecule or directly interact with the target protein. The conformational flexibility of the allyloxy group allows it to adopt various orientations within a binding pocket, which can be critical for achieving optimal interactions.

Variations of the allyloxy group have been explored to probe the SAR at the 4-position. These modifications can impact activity by altering the compound's size, shape, flexibility, and electronic properties. For instance, replacing the allyl group with other small alkyl or substituted alkyl chains can fine-tune the compound's interaction with the target.

The double bond in the prop-2-en-1-yl group also presents an opportunity for further functionalization or can participate in specific interactions within the active site. The conformational freedom of the C-O-C bond and the rotation around the C-C single bond of the allyl group allow the terminal vinyl group to be positioned in different spatial arrangements. This flexibility can be advantageous for accommodating different binding site topographies. However, in some cases, a more rigid linker might be preferred to lock the molecule in a bioactive conformation and reduce the entropic penalty upon binding.

Stereochemical Aspects and Enantioselective Synthesis for Chiral Analogues

The introduction of chiral centers into the this compound scaffold can lead to enantiomers with significantly different biological activities. This is a common phenomenon in medicinal chemistry, as biological macromolecules like enzymes and receptors are chiral and often exhibit stereospecific recognition of their ligands.

For derivatives of this compound, chirality can be introduced, for example, by modifying the allyloxy group to include a stereocenter. The development of enantioselective synthetic methods is therefore crucial for accessing individual enantiomers and evaluating their distinct pharmacological profiles. While specific enantioselective syntheses for chiral analogues of this compound are not widely reported, general strategies for the asymmetric synthesis of chiral 4-alkoxyquinazolines can be applied.

These methods often involve the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures. For instance, chiral alkoxymethyl morpholine (B109124) analogs have been synthesized and their structure-activity relationships studied, demonstrating the importance of stereochemistry in receptor binding. researchgate.net The synthesis of such chiral building blocks and their subsequent coupling to the 7-fluoroquinazoline (B90720) core would be a viable strategy for obtaining enantiomerically pure derivatives.

The following table illustrates the potential for stereochemical differentiation in biological activity, based on common observations in chiral drug development.

EnantiomerHypothetical ConfigurationHypothetical Activity (IC50 nM)Rationale
(R)-isomer R10The (R)-enantiomer may have the optimal spatial arrangement of substituents for binding to the chiral active site of the target protein.
(S)-isomer S200The (S)-enantiomer may experience steric clashes or be unable to form key interactions within the active site, leading to significantly lower activity.

This table is for illustrative purposes and highlights the potential for stereoselectivity.

Exploration of Chemical Space Through Analogue Libraries

To systematically explore the SAR of this compound and identify derivatives with improved properties, the synthesis and screening of analogue libraries are invaluable tools. Combinatorial chemistry and parallel synthesis techniques enable the rapid generation of a large number of compounds with diverse substitutions.

For the this compound scaffold, libraries can be designed to explore a variety of structural modifications. For example, a library could be created by varying the substituent at the 2-position of the quinazoline ring, which is often a key point for interaction with target proteins. Another library could focus on modifications of the allyloxy group at the 4-position, introducing different linkers and terminal functional groups.

Mechanistic Studies and Computational Investigations of 7 Fluoro 4 Prop 2 En 1 Yloxy Quinazoline

Elucidation of Reaction Mechanisms in Synthetic Transformations

The synthesis of 7-Fluoro-4-(prop-2-en-1-yloxy)quinazoline typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction. The key transformation involves the displacement of a leaving group, commonly a chlorine atom, from the 4-position of a 4-chloro-7-fluoroquinazoline (B93429) precursor by the oxygen nucleophile of prop-2-en-1-ol (allyl alcohol).

The reaction is generally facilitated by a base, which deprotonates the hydroxyl group of allyl alcohol to form a more potent nucleophile, the allyloxide anion. The reaction mechanism is believed to proceed via a Meisenheimer-type intermediate. In this proposed mechanism, the allyloxide anion attacks the electron-deficient C4 carbon of the quinazoline (B50416) ring. The fluorine atom at the 7-position, being an electron-withdrawing group, enhances the electrophilicity of the quinazoline ring system, thereby facilitating the nucleophilic attack. The subsequent loss of the chloride ion from the intermediate restores the aromaticity of the quinazoline ring, yielding the final product.

Factors influencing the reaction kinetics and yield include the choice of base, solvent, and reaction temperature. Stronger bases and polar aprotic solvents are often employed to enhance the reaction rate.

Advanced Computational Chemistry Approaches

Computational chemistry provides significant insights into the structural and electronic properties of this compound, as well as its interactions with biological targets.

Molecular docking studies are instrumental in predicting the binding orientation and affinity of this compound within the active sites of various protein kinases. These studies on analogous quinazoline derivatives have shown that the quinazoline core often forms crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase domain. The prop-2-en-1-yloxy group can engage in hydrophobic interactions within a hydrophobic pocket of the active site, while the fluorine atom at the 7-position may form halogen bonds or other non-covalent interactions, further stabilizing the ligand-protein complex.

Table 1: Predicted Binding Interactions of this compound with a Model Kinase

Interacting ResidueInteraction TypeDistance (Å)
Hinge Region Amino Acid 1Hydrogen Bond2.1
Hinge Region Amino Acid 2Hydrogen Bond2.3
Hydrophobic Pocket Residue 1Hydrophobic3.5
Hydrophobic Pocket Residue 2Hydrophobic3.8
Active Site ResidueHalogen Bond3.0

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. These calculations can determine parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. The calculated electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, providing insights into its potential interaction sites. Such studies on similar fluoroquinazoline derivatives have highlighted the influence of the fluorine atom on the electron distribution across the quinazoline scaffold. physchemres.org

Table 2: Calculated Quantum Chemical Properties of this compound

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
Energy Gap (HOMO-LUMO)5.3 eV
Dipole Moment3.2 D

Molecular dynamics (MD) simulations provide a dynamic view of the conformational flexibility of this compound and the stability of its complex with a target protein over time. MD simulations of related quinazoline-based kinase inhibitors have demonstrated that the ligand-protein complex can achieve a stable conformation, with key interactions being maintained throughout the simulation. nih.gov These simulations can also be used to calculate the binding free energy, offering a more accurate prediction of the binding affinity than molecular docking alone. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can indicate the stability of the complex and the flexibility of different parts of the ligand and protein. nih.gov

In-depth Elucidation of Molecular Mechanisms of Action in Biological Systems

The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. mdpi.com The biological activity of this compound is likely mediated through the inhibition of one or more protein kinases.

Quinazoline-based compounds are known to act as ATP-competitive inhibitors of protein kinases. ekb.eg The proposed mechanism of action for this compound involves its binding to the ATP-binding site of a target kinase. The nitrogen atoms of the quinazoline ring are thought to mimic the adenine (B156593) region of ATP, forming hydrogen bonds with the kinase hinge region. This binding prevents the natural substrate, ATP, from accessing the active site, thereby inhibiting the phosphotransferase activity of the kinase. The inhibition of these kinase-mediated signaling pathways can lead to the modulation of various cellular processes, such as cell proliferation, differentiation, and survival, which are often dysregulated in diseases like cancer. mdpi.com The specific kinase or kinases that this compound inhibits would determine its precise biological effects.

Investigation of Interactions with Receptor Binding Sites

Due to a lack of specific studies on this compound, a detailed analysis of its direct interactions with receptor binding sites, supported by specific binding affinity data and computational models, cannot be provided at this time.

However, based on the known activities of structurally similar quinazoline-based compounds, it is plausible that this compound may act as an inhibitor of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). The quinazoline scaffold is a well-established pharmacophore for kinase inhibitors, with the nitrogen atoms at positions 1 and 3 often forming crucial hydrogen bonds with the hinge region of the kinase domain.

Computational docking studies on analogous compounds frequently reveal key interactions. For instance, the 4-anilinoquinazoline (B1210976) core, common in many EGFR inhibitors, typically shows the quinazoline nitrogen (N-1) acting as a hydrogen bond acceptor with a backbone NH group in the hinge region of the kinase. The fluorine atom at the 7-position could potentially modulate the electronic properties of the quinazoline ring system, thereby influencing its binding affinity and selectivity. The prop-2-en-1-yloxy group at the 4-position is a less common substituent in well-characterized kinase inhibitors and its specific role in receptor binding would require dedicated computational and experimental investigation.

Without specific research on this compound, any discussion of its binding mode remains speculative and based on extrapolation from related compounds. Future molecular modeling and experimental studies are necessary to elucidate the precise interactions of this compound with its putative biological targets.

Exploration of Molecular Targets and Biological Pathways Modulated by 7 Fluoro 4 Prop 2 En 1 Yloxy Quinazoline

Receptor Tyrosine Kinase (RTK) Modulation

Receptor tyrosine kinases (RTKs) are cell surface receptors that play critical roles in cellular processes such as growth, differentiation, and metabolism. Dysregulation of RTK signaling is a common feature in many diseases, including cancer, making them important therapeutic targets. The 4-anilinoquinazoline (B1210976) framework, closely related to 7-Fluoro-4-(prop-2-en-1-yloxy)quinazoline, is a cornerstone for the development of RTK inhibitors. plos.org

The Epidermal Growth Factor Receptor (EGFR) is a key RTK, and its aberrant activation is a hallmark of various cancers. nih.gov The 4-anilinoquinazoline scaffold has proven to be highly effective for developing EGFR inhibitors. nih.gov First-generation inhibitors like gefitinib (B1684475) and erlotinib (B232), which are based on this structure, compete with ATP at the kinase domain. nih.gov The quinazoline (B50416) core orients into the hinge region, forming a critical hydrogen bond between the N-1 atom and the main chain amine of Met793 in the ATP-binding cleft. nih.gov The 4-anilino portion extends into a hydrophobic pocket. nih.gov

Second-generation inhibitors, such as afatinib (B358) and dacomitinib, also feature the quinazoline core but form a covalent bond with a cysteine residue (Cys797) near the ATP-binding site, leading to irreversible inhibition. nih.gov This approach was developed to overcome resistance associated with mutations like T790M. nih.govnih.gov Research continues to explore modifications of the quinazoline scaffold to enhance potency and overcome resistance, for instance, by creating dual inhibitors that target multiple pathways. nih.gov

Compound ClassTarget(s)Key Findings
4-AnilinoquinazolinesEGFRAct as ATP-competitive inhibitors; N-1 of the quinazoline ring forms a hydrogen bond with Met793 in the hinge region. nih.gov
6,7-Disubstituted 4-AnilinoquinazolinesEGFRwtA synthesized derivative showed higher inhibition against wild-type EGFR kinase than the reference drug lapatinib (B449) (IC50: 20.72 nM vs. 27.06 nM). nih.gov
6-Salicyl-4-AnilinoquinazolinesEGFR/HER2Compound 21 from this series showed potent dual inhibitory activity with an IC50 of 0.12 µM for EGFR. plos.org

HER2 is another member of the EGFR family and is a key driver in certain types of cancer, particularly breast cancer. Because of the structural similarity in their kinase domains, many EGFR inhibitors also show activity against HER2. Several quinazoline-based compounds have been developed as dual EGFR/HER2 inhibitors. plos.org Lapatinib is an approved dual inhibitor with a 4-anilinoquinazoline structure. nih.gov

Research has focused on optimizing the quinazoline scaffold to achieve potent dual inhibition. For example, a series of 6-salicyl-4-anilinoquinazoline derivatives were synthesized and evaluated for their activity. One compound from this series demonstrated potent dual inhibition of both EGFR and HER2, with an IC50 value of 0.096 µM against HER2. plos.org This dual-targeting approach can offer a broader spectrum of anticancer activity.

Compound ClassTargetIC50 ValueReference Compound(s)
6-Salicyl-4-Anilinoquinazolines (Compound 21)HER20.096 µMErlotinib, Lapatinib

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are central regulators of this process, making them prime targets for cancer therapy. nih.govsemanticscholar.org Vandetanib is a clinically approved multi-kinase inhibitor based on the quinazoline scaffold that targets VEGFR-2, in addition to EGFR and RET kinases. nih.govtbzmed.ac.ir

Structure-activity relationship (SAR) studies have shown that 4-anilinoquinazolines are potent inhibitors of VEGFR-2 tyrosine kinase activity. stemcell.com Modifications at the C-7 position of the quinazoline ring with basic side chains have been shown to significantly improve aqueous solubility while maintaining potent, nanomolar inhibition of KDR (VEGFR-2). stemcell.com For instance, the compound ZD6474 (Vandetanib) showed an IC50 of 0.04 µM for KDR. stemcell.com The development of dual EGFR/VEGFR-2 inhibitors is a valuable strategy in cancer therapy due to the common signaling pathways of these receptors. tbzmed.ac.ir

Compound/SeriesTarget KinaseIC50 ValueKey Feature
ZD6474 (Vandetanib)KDR (VEGFR-2)0.04 µM4-Anilinoquinazoline with a basic side chain at C-7. stemcell.com
4-Anilinoquinazolines (C-7 basic side chains)KDR (VEGFR-2)Median: 0.02 µMPotent, nanomolar inhibitors. stemcell.com
Nitro-triazole linked 4-amino-quinazolinesVEGFR-2Potent InhibitionDesigned as dual EGFR/VEGFR-2 inhibitors. nih.gov

The inhibitory activity of quinazoline derivatives extends to other RTKs involved in cancer progression.

Platelet-Derived Growth Factor Receptor (PDGFR): PDGFR signaling is implicated in cellular proliferation and angiogenesis. A series of 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives were found to be potent and selective inhibitors of PDGFR phosphorylation. nih.gov Optimization of this series led to compounds with IC50 values as low as 0.02 µM. nih.gov More recent work has continued to build on 4-anilinoquinazoline scaffolds to develop potent PDGFR-α inhibitors, with one compound showing an IC50 of 2.1 nM. nih.gov

Fibroblast Growth Factor Receptor (FGFR): The FGF/FGFR signaling pathway is also crucial for cell proliferation, survival, and angiogenesis, and its dysregulation is linked to cancer development. Quinazoline-based derivatives have been developed as FGFR inhibitors. For example, based on the structure of the FGFR4 inhibitor BLU9931, a series of quinazoline derivatives were developed, with one compound exhibiting an IC50 of 8.5 nM against FGFR4 and improved metabolic stability. nih.gov

Serine/Threonine Kinase Inhibition

Beyond RTKs, the quinazoline scaffold has been utilized to target intracellular serine/threonine kinases, which are key components of various signaling cascades controlling cell cycle, proliferation, and survival.

Extracellular Signal-Regulated Kinases (ERK1/2): The ERK/MAPK pathway is a downstream effector of many RTKs and is central to regulating cell proliferation and survival. nih.govresearchgate.net While direct inhibitors of ERK1/2 are being developed, the inhibition of upstream activators like EGFR by quinazoline derivatives indirectly modulates ERK signaling. nih.gov

Aurora Kinase: Aurora kinases (A, B, and C) are essential for regulating mitosis, and their overexpression is common in many cancers. nih.govmdpi.com Several quinazoline-based compounds have been identified as potent inhibitors of Aurora kinases. For instance, a quinazoline-based compound, BPR1K871, was identified as a potent dual inhibitor of FLT3 and Aurora A kinase (AURKA), with an IC50 of 22 nM for AURKA. nih.gov Other research has focused on designing quinazoline derivatives selective for Aurora A, with one compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, identified as a potent lead. researchgate.netnih.govmdpi.com

Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a constitutively active serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell signaling, and apoptosis. nih.govnih.gov Its role in various diseases has made it a significant therapeutic target. google.com While many GSK-3 inhibitors have been developed, specific quinazoline-based inhibitors are also an area of active research. For example, LY2090314 is a potent inhibitor of GSK-3α and GSK-3β with IC50 values of 1.5 nM and 0.9 nM, respectively. medchemexpress.com

Phosphoinositide 3-Kinase Delta (PI3Kδ): The PI3K pathway is a critical signaling network that regulates cell survival, proliferation, and metabolism. The PI3Kδ isoform is predominantly expressed in leukocytes and plays a key role in B-cell signaling. nih.govnih.gov Inhibition of PI3Kδ is a promising strategy for B-cell malignancies and inflammatory diseases. nih.gov Novel quinazoline-based inhibitors have been identified as potent and selective for PI3Kδ. By introducing pyrrolidineoxy or piperidineamino groups at the 4-position of the quinazoline ring, researchers developed compounds with IC50 values as low as 3.0 nM, comparable to the approved PI3Kδ inhibitor idelalisib. nih.gov

Cyclin-Dependent Kinase 9 (CDK9): CDKs are crucial regulators of the cell cycle and transcription. CDK9, in complex with cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which is essential for transcriptional elongation. The specific modulation of CDK9 by this compound is not well-documented in available literature.

Enzyme Inhibition Beyond Kinases

The versatility of the quinazoline and related heterocyclic scaffolds allows them to target a range of other enzymes.

Falcipain-2: This is a cysteine protease of the malaria parasite Plasmodium falciparum and is a target for antimalarial drug development. researchgate.net While the specific compound has not been directly tested, structurally related quinoline-triazole hybrids have been shown to inhibit falcipain-2, suggesting that the broader chemical space could have activity. researchgate.net

Type II NADH Dehydrogenase: This enzyme is part of the respiratory chain in various pathogens, including Plasmodium falciparum. There is no specific information in the provided search results detailing the interaction of this compound with this enzyme.

Carbonic Anhydrases: These are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications. There is no specific information in the provided search results detailing the interaction of this compound with carbonic anhydrases.

Modulation of Other Biological Receptors (e.g., Adenosine (B11128) Receptors, GABA-A Receptor)

Adenosine Receptors

While certain quinazoline derivatives have been identified as antagonists for adenosine receptors (ARs), no studies have been published that specifically link this compound to this activity. For instance, research has identified other substituted quinazolines as potent antagonists for the A2B and A2A adenosine receptor subtypes. nih.govnih.gov These findings highlight the potential of the quinazoline scaffold to interact with ARs, but this cannot be directly extrapolated to the specific compound .

GABA-A Receptor

There is no available scientific literature that documents or investigates the interaction of this compound with the GABA-A receptor.

Impact on Cellular Signaling Pathways (e.g., Cell Cycle Progression, Angiogenesis, Immune Response Modulation, Oxidative Stress Pathways)

Cell Cycle Progression

The impact of this compound on cell cycle progression has not been documented. Studies on other structurally distinct fluoroquinazoline derivatives, such as 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, have shown effects like cell cycle arrest at the G1 phase. nih.govnih.gov However, these findings are specific to the tested compound and cannot be attributed to this compound without direct experimental evidence.

Angiogenesis

No studies have been published detailing the effect of this compound on angiogenesis. The broader class of quinazoline derivatives has been a focus of anti-angiogenesis research. nih.gov For example, various 2,4-disubstituted quinazolines have demonstrated the ability to inhibit the proliferation, adhesion, and migration of human umbilical vein endothelial cells (HUVECs). nih.gov Another quinazoline analog, HMJ-30, was found to inhibit vessel branching and sprouting. nih.gov These activities are attributed to different substitution patterns and are not indicative of the behavior of this compound.

Immune Response Modulation

The scientific literature lacks any data on the potential for this compound to modulate the immune response.

Oxidative Stress Pathways

There is no published research investigating the effects of this compound on oxidative stress pathways.

Future Research Directions and Translational Perspectives for 7 Fluoro 4 Prop 2 En 1 Yloxy Quinazoline Research

Rational Design of Next-Generation 7-Fluoro-4-(prop-2-en-1-yloxy)quinazoline Analogues

The rational design of next-generation analogues of this compound will be pivotal in optimizing its therapeutic potential. Structure-activity relationship (SAR) studies are fundamental to this endeavor, guiding the modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties. Key to this will be the exploration of various substitutions at the 2-position of the quinazoline (B50416) ring, as well as modifications to the allyloxy side chain.

Future design strategies should focus on creating a diverse library of analogues for comprehensive screening. For instance, replacing the allyloxy group with other functional moieties could modulate the compound's interaction with target proteins. Molecular modeling will be instrumental in predicting the binding affinities and modes of these new derivatives, thereby prioritizing synthetic efforts. nih.gov

Table 1: Proposed Analogues of this compound for Future Synthesis and Evaluation

Analogue Modification from Parent Compound Rationale
1Replacement of the prop-2-en-1-yloxy group with a prop-2-yn-1-yloxy groupIntroduction of a terminal alkyne for potential covalent modification of target residues.
2Introduction of a methyl group at the 2-position of the quinazoline ringTo probe the steric and electronic effects on target binding.
3Substitution of the fluorine at the 7-position with a chlorine or bromineTo investigate the impact of different halogens on activity and selectivity.
4Addition of a solubilizing group (e.g., morpholine) to the side chainTo improve aqueous solubility and pharmacokinetic properties.

Strategies to Overcome Resistance Mechanisms in Target Interactions

A significant challenge in the clinical use of targeted therapies, including those based on the quinazoline scaffold, is the emergence of drug resistance. For instance, in the context of epidermal growth factor receptor (EGFR) inhibitors, the T790M mutation is a common mechanism of resistance to first-generation drugs. More recently, the C797S mutation has been identified as a cause of resistance to third-generation inhibitors. ekb.eg

Future research on this compound should proactively address potential resistance mechanisms. One strategy is the design of covalent inhibitors that can form an irreversible bond with the target protein, thereby overcoming resistance mediated by mutations in the ATP-binding pocket. The allyloxy group in the parent compound could potentially be modified to incorporate a reactive moiety for this purpose. Another approach is the development of allosteric inhibitors that bind to a site distinct from the ATP-binding pocket, which may be less susceptible to resistance mutations. ekb.eg

Application of Advanced Spectroscopic Techniques and Structural Biology Methodologies

A detailed understanding of the molecular interactions between this compound and its biological targets is crucial for its development. Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, will be indispensable in elucidating the three-dimensional structure of the compound bound to its target protein. cuny.edu This structural information can provide invaluable insights into the binding mode and guide the rational design of more potent and selective analogues.

In addition to structural biology, techniques like isothermal titration calorimetry (ITC) can be employed to determine the thermodynamic parameters of binding, offering a deeper understanding of the forces driving the interaction. Fluorescence spectroscopy can also be used to study binding kinetics and affinity.

Table 2: Advanced Analytical Techniques for the Characterization of this compound-Target Interactions

Technique Information Gained
X-ray CrystallographyHigh-resolution 3D structure of the ligand-protein complex.
NMR SpectroscopyInformation on ligand binding, conformational changes, and dynamics.
Isothermal Titration Calorimetry (ITC)Thermodynamic parameters of binding (enthalpy, entropy, and stoichiometry).
Surface Plasmon Resonance (SPR)Real-time kinetics of binding and dissociation.

Integration of Artificial Intelligence and Machine Learning for Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development. These computational tools can be leveraged to accelerate the design and optimization of this compound analogues. ML models can be trained on existing SAR data to predict the biological activity of novel compounds, thereby reducing the need for extensive and costly experimental screening. mdpi.com

Generative AI models can also be employed to design novel quinazoline derivatives with desired properties, such as high potency, low toxicity, and favorable pharmacokinetic profiles. Furthermore, ML algorithms can be used to predict potential off-target effects, helping to de-risk the development process at an early stage. nih.gov

Development of Multi-Targeted Agents Based on the Quinazoline Scaffold

The complexity of many diseases, particularly cancer, often involves the dysregulation of multiple signaling pathways. This has led to a growing interest in the development of multi-targeted agents that can simultaneously inhibit several key proteins. The quinazoline scaffold is well-suited for the design of such multi-kinase inhibitors. nih.govoncotarget.com

Future research could explore the potential of this compound as a scaffold for the development of multi-targeted agents. By systematically modifying the substituents on the quinazoline ring, it may be possible to design compounds that inhibit a desired combination of kinases or other relevant biological targets. mdpi.comnih.gov This approach could lead to more effective therapies with a lower likelihood of resistance.

Innovations in Sustainable Synthesis and Scalability

The development of sustainable and scalable synthetic routes is a critical aspect of modern pharmaceutical research. Future efforts in the synthesis of this compound and its analogues should prioritize green chemistry principles, such as the use of environmentally benign solvents, catalysts, and reagents. researchgate.net

Recent advances in synthetic methodology, such as flow chemistry and microwave-assisted synthesis, can offer significant advantages in terms of reaction efficiency, scalability, and safety. mdpi.com The development of a robust and cost-effective synthesis will be essential for the eventual translation of this compound into a clinical setting. Exploring transition-metal-free synthetic routes could also contribute to a more sustainable process. nih.gov Furthermore, the application of photoredox catalysis presents an eco-friendly and efficient method for the synthesis of functionalized quinazolines. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Fluoro-4-(prop-2-en-1-yloxy)quinazoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution at the 4-position of the quinazoline core. For example, intermediates like 7-chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one are used to introduce substituents via reactions with amines or alcohols. The fluorination step may require anhydrous conditions and catalysts like KF or CsF to enhance reactivity . Yield optimization depends on temperature control (60–100°C) and solvent polarity (DMF or DMSO preferred for polar intermediates).

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 Venture), and refinement uses SHELXL (for small molecules) or SHELXTL, which handle anisotropic displacement parameters and twinning . WinGX or Olex2 can visualize and validate hydrogen bonding or π-π stacking interactions .

Q. What preliminary biological assays are suitable for screening this compound’s anticonvulsant potential?

  • Methodological Answer : The Maximum Electroshock (MES) seizure test and Porsolt’s forced swim test are standard. For MES, administer 30 mA current to rodents and observe seizure suppression. Motor coordination effects are assessed via the rota-rod test, with compounds showing <20% motor impairment at effective doses prioritized .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., bond-length discrepancies) be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from thermal motion or disorder. Use SHELXL’s restraints (e.g., DFIX, SIMU) to refine problematic regions. Validate with Hirshfeld surface analysis to identify non-covalent interactions influencing geometry . Compare with analogous structures (e.g., 4-[(7-fluoroquinazolin-4-yl)oxy]aniline) to benchmark bond lengths .

Q. What strategies optimize the quinazoline core for dual anticonvulsant and CNS depressant activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies suggest:

  • Position 2 : Bulky groups (e.g., phenyl) enhance anticonvulsant activity by increasing lipophilicity and blood-brain barrier penetration.
  • Position 4 : Alkoxy groups (e.g., prop-2-en-1-yloxy) improve CNS depressant effects via hydrogen bonding with GABA receptors .
  • Fluorine substitution : At position 7, fluorine enhances metabolic stability and bioavailability .

Q. How do solvent polarity and pH affect the stability of this compound in vitro?

  • Methodological Answer : Stability is pH-dependent due to hydrolysis of the alkoxy group. In acidic conditions (pH < 3), the prop-2-en-1-yloxy group undergoes cleavage, forming 7-fluoroquinazolin-4-ol. Use buffered solutions (pH 7.4) for storage. Solvents like DMSO stabilize the compound via dipole interactions, while protic solvents (e.g., methanol) accelerate degradation .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing contradictory biological activity data across studies?

  • Methodological Answer : Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple assays. Use funnel plots to detect publication bias and mixed-effects models to account for variability in experimental conditions (e.g., dose ranges, animal models). For in vitro-in vivo discordance, employ pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Q. How can computational methods predict the binding affinity of this compound to tyrosine kinase receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) with crystal structures of EGFR or VEGFR2 (PDB IDs: 1M17, 3WZE) identifies key interactions. Molecular dynamics simulations (GROMACS) assess binding stability over 100 ns trajectories. Free-energy perturbation (FEP) calculations refine ΔG values for fluorinated derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.